

Technical Guide: 2-(3-Formylphenoxy)propanoic Acid[1][2][3]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-(3-formylphenoxy)propanoic Acid
CAS No.:	51264-77-8
Cat. No.:	B3142820

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Part 1: Executive Summary

2-(3-Formylphenoxy)propanoic acid (CAS 51264-77-8) is a bifunctional aromatic building block characterized by a meta-substituted aldehyde and a carboxylic acid moiety on a phenoxy-propanoic scaffold. This compound serves as a critical intermediate in the synthesis of diverse pharmaceutical libraries, particularly for Fragment-Based Drug Discovery (FBDD). Its dual reactivity allows for orthogonal functionalization—reductive amination at the aldehyde and amide coupling at the carboxylic acid—making it an ideal scaffold for generating privileged structures in medicinal chemistry, including PPAR agonists and hemoglobin allosteric effectors.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and application in high-throughput synthesis, supported by mechanistic insights and safety protocols.

Part 2: Chemical Identity & Physicochemical Profiling[4][5][6][7]

Core Identifiers

Parameter	Specification
IUPAC Name	2-(3-Formylphenoxy)propanoic acid
CAS Number	51264-77-8
InChIKey	RQNVJMDOWVHJHD-UHFFFAOYSA-N
SMILES	<chem>CC(C(=O)O)OC1=CC(=CC=C1)C=O</chem>
Molecular Formula	C ₁₀ H ₁₀ O ₄
Molecular Weight	194.18 g/mol

Physicochemical Properties (Predicted)

Property	Value	Context
LogP (Octanol/Water)	-1.35	Moderate lipophilicity; suitable for oral drug candidates.
pKa (Acid)	~3.8 - 4.2	Typical for phenoxy-propanoic acids; exists as anion at physiological pH.
H-Bond Donors	1 (COOH)	Critical for receptor binding interactions.
H-Bond Acceptors	4 (O atoms)	Facilitates solubility in polar organic solvents.
Rotatable Bonds	4	Flexible linker allows conformational adaptation in binding pockets.
Topological Polar Surface Area (TPSA)	63.6 Å ²	Indicates good membrane permeability (<140 Å ²).

Part 3: Synthetic Pathways & Reaction Optimization

The synthesis of **2-(3-formylphenoxy)propanoic acid** typically follows a Williamson Ether Synthesis protocol. This route is preferred for its scalability and the availability of starting materials.

Optimized Synthetic Protocol

Reaction: 3-Hydroxybenzaldehyde + Ethyl 2-bromopropionate

Ethyl 2-(3-formylphenoxy)propionate

Product

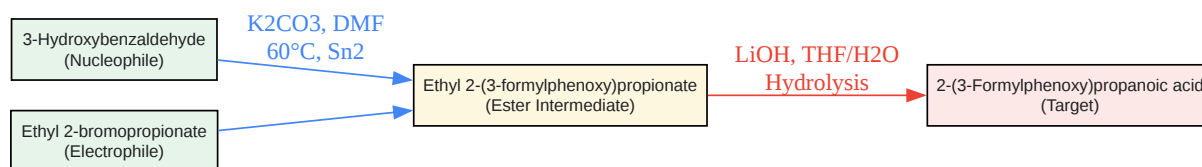
Step-by-Step Methodology:

- Alkylation (Ether Formation):
 - Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Ethyl 2-bromopropionate (1.1 eq), Potassium Carbonate (, 2.0 eq).
 - Solvent: Anhydrous DMF or Acetonitrile.
 - Conditions: Heat to 60-80°C for 4-6 hours under inert atmosphere ().
 - Mechanism:

nucleophilic attack of the phenoxide ion (generated in situ) on the secondary alkyl bromide. The meta-aldehyde group deactivates the ring slightly but does not sterically hinder the phenolic oxygen.
 - Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
- Hydrolysis (Ester Cleavage):
 - Reagents: Lithium Hydroxide (LiOH, 2.5 eq) or NaOH.

- Solvent: THF/Water (3:1 mixture).
- Conditions: Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of ester spot).
- Acidification: Carefully acidify with 1M HCl to pH ~2-3 to precipitate the free acid or extract into organic solvent.
- Purification: Recrystallization from Ethanol/Water or column chromatography if necessary.

Mechanistic Diagram (Graphviz)



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Figure 1: Two-step synthesis via Williamson etherification followed by ester hydrolysis.

Part 4: Pharmacological Context & Applications

Fragment-Based Drug Discovery (FBDD)

This compound is a "privileged scaffold" because it mimics the phenoxy-acid pharmacophore found in:

- PPAR Agonists: Similar to fibrates (e.g., Fenofibrate), which regulate lipid metabolism. The acid moiety mimics the carboxylate head group of fatty acids.
- Auxin Analogs: Structurally related to plant growth regulators, suggesting potential for agrochemical applications.
- Hemoglobin Modifiers: Analogous to RSR-13 (Efaproxiral), an allosteric effector of hemoglobin. While RSR-13 is a para-substituted derivative, the meta-isomer (this

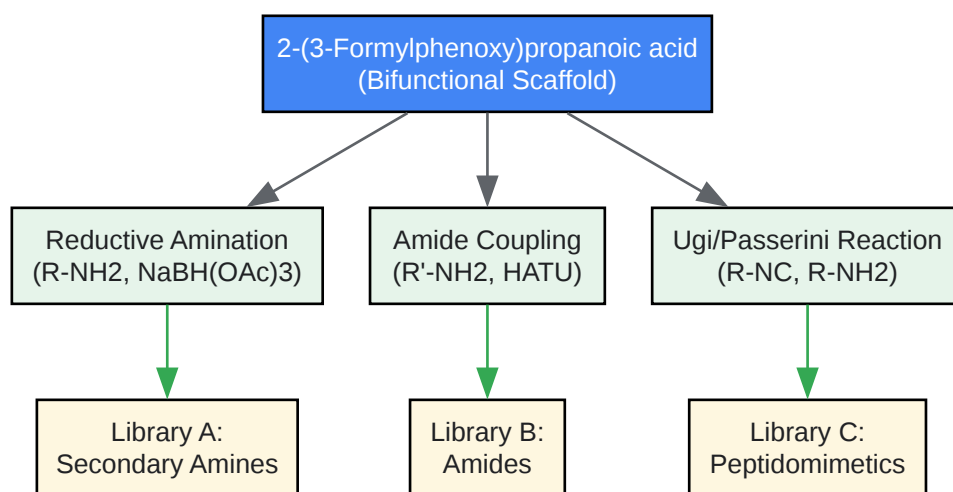
compound) allows for exploring different binding vectors in the central water cavity of hemoglobin.

Diversity-Oriented Synthesis (DOS) Workflow

The presence of orthogonal reactive groups (Aldehyde + Carboxylic Acid) enables the rapid generation of compound libraries.

- Path A (Aldehyde): Reductive amination with diverse amines to create secondary/tertiary amine libraries.
- Path B (Acid): Amide coupling with diverse amines to create amide libraries.
- Path C (Multicomponent): Ugi or Passerini reactions to create complex peptidomimetics.

Library Generation Diagram (Graphviz)



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Figure 2: Diversity-oriented synthesis workflows utilizing the orthogonal functional groups.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Protocol:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation: Handle in a fume hood, especially when using volatile solvents or generating dust.
- Storage: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid (which would yield a di-acid).
- Spill: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

Part 6: References

- PubChem Compound Summary. **2-(3-formylphenoxy)propanoic acid** (C₁₀H₁₀O₄).^{[1][2][3]} National Center for Biotechnology Information. Accessed via InChIKey: RQNVJMDOWVHJHD-UHFFFAOYSA-N.^{[1][2][3]} [Link](#)
- ChemScene. **2-(3-Formylphenoxy)propanoic acid** (CAS 51264-77-8) Product Data. [Link](#)
- BLD Pharm. Building Blocks: **2-(3-Formylphenoxy)propanoic acid**. [Link](#)
- BenchChem. Bromination of 3-hydroxybenzaldehyde and related synthetic methods. [Link](#)

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Sources

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- [2. PubChemLite - H₂S - Explore \[pubchemlite.lcsb.uni.lu\]](#)

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